

# Foreword: The Significance of a Bifunctional Linker

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## Compound of Interest

Compound Name: 4-(1H-Pyrazol-4-yl)benzoic acid

Cat. No.: B1633191

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**4-(1H-Pyrazol-4-yl)benzoic acid** stands as a molecule of significant interest at the confluence of materials science and medicinal chemistry. As a heterocyclic compound, it incorporates the pyrazole ring—a "privileged scaffold" found in numerous commercially available drugs, valued for its diverse pharmacological activities.<sup>[1][2][3]</sup> Its structure is bifunctional; the pyrazole moiety and the carboxylic acid group are both capable of coordinating to metal ions, making it an exemplary linker molecule for the rational design of advanced materials like Metal-Organic Frameworks (MOFs).<sup>[4][5][6][7]</sup> This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this versatile compound, intended for researchers, scientists, and professionals in drug development and materials science.

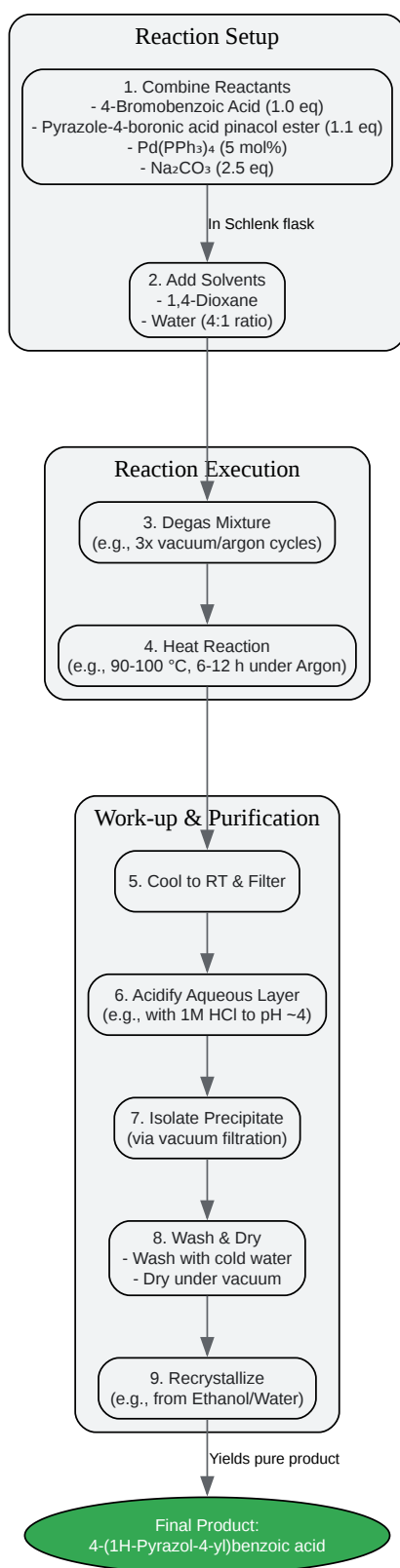
## Molecular Synthesis: A Suzuki-Miyaura Coupling Approach

The most robust and widely adopted method for synthesizing **4-(1H-Pyrazol-4-yl)benzoic acid** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.<sup>[1][8][9]</sup> This approach is favored due to its high efficiency, excellent functional group tolerance (critically, it accommodates the unprotected carboxylic acid and pyrazole N-H), and the commercial availability of the necessary precursors. The reaction couples an aryl halide with an aryl boronic acid.

**Causality of Experimental Design:** The choice of reactants involves coupling 4-bromobenzoic acid with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole or, alternatively, 4-bromo-1H-pyrazole with 4-carboxyphenylboronic acid. The use of a palladium catalyst, such as

$\text{Pd}(\text{PPh}_3)_4$  or a more advanced precatalyst, in the presence of a base (e.g.,  $\text{Na}_2\text{CO}_3$  or  $\text{K}_3\text{PO}_4$ ) and a solvent mixture (e.g., dioxane/water), facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond.<sup>[9][10][11]</sup>

## Experimental Workflow: Synthesis via Suzuki-Miyaura Coupling



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Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

# Physicochemical and Spectroscopic Characterization

A multi-technique analytical approach is essential for the unambiguous confirmation of the structure and purity of **4-(1H-Pyrazol-4-yl)benzoic acid**.

## Fundamental Properties

The foundational data for the compound are summarized below.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[12]</a> <a href="#">[13]</a>
Molecular Weight	188.18 g/mol	<a href="#">[12]</a> <a href="#">[14]</a>
CAS Number	1017794-47-6	<a href="#">[12]</a>
Appearance	Yellow to off-white solid	<a href="#">[12]</a>
pKa	4.09 ± 0.10 (Predicted)	<a href="#">[12]</a>
Storage Temp.	2-8 °C	<a href="#">[12]</a>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.[\[15\]](#) <sup>1</sup>H and <sup>13</sup>C NMR spectra provide a complete map of the carbon-hydrogen framework.

Expertise & Causality: The choice of a polar aprotic deuterated solvent, such as DMSO-d<sub>6</sub>, is critical. This solvent is required to dissolve the polar compound and, importantly, allows for the observation of exchangeable protons (N-H and COOH), which would be lost in solvents like D<sub>2</sub>O or CD<sub>3</sub>OD.[\[16\]](#)

Detailed Protocol: NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.

- Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) in a 5 mm NMR tube.[\[15\]](#)[\[16\]](#)
- Acquisition: Record <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
- Referencing: Calibrate the chemical shifts (δ) to the residual solvent peak of DMSO-d<sub>6</sub> (δ ≈ 2.50 ppm for <sup>1</sup>H, δ ≈ 39.52 ppm for <sup>13</sup>C).

#### Expected Spectral Data:

<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Expected δ (ppm)	Multiplicity	Assignment
Carboxylic Acid	~12.9	Broad Singlet	1H, -COOH
Pyrazole N-H	~13.1	Broad Singlet	1H, -NH
Pyrazole C-H	~8.3, ~8.0	Singlet(s)	2H, Pyrazole ring protons
Benzoic Acid	~7.95	Doublet	2H, Protons ortho to -COOH
Benzoic Acid	~7.85	Doublet	2H, Protons meta to -COOH

<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	Expected δ (ppm)	Assignment
Carboxylic Acid	~167	C=O
Benzoic Acid	~145, ~131	Quaternary aromatic carbons
Benzoic Acid	~130, ~126	Aromatic C-H
Pyrazole	~135, ~120	Pyrazole ring carbons

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule, providing orthogonal validation to NMR data.[\[17\]](#)[\[18\]](#)

**Expertise & Causality:** The IR spectrum is dominated by features of the carboxylic acid and the aromatic rings. The carboxylic acid O-H stretch is characteristically very broad due to strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid state.<sup>[19][20]</sup> This broadness is a key diagnostic feature.

#### Detailed Protocol: FT-IR Analysis (KBr Pellet)

- **Preparation:** Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
- **Grinding:** Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pressing:** Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
- **Analysis:** Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .

#### Expected Absorption Bands:

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3300 - 2500 (broad)	O-H Stretch	Carboxylic Acid (H-bonded)
~3150	N-H Stretch	Pyrazole
~3050	C-H Stretch	Aromatic
~1700 - 1680	C=O Stretch	Carboxylic Acid
~1610, ~1580	C=C Stretch	Aromatic Rings
~1300	C-O Stretch	Carboxylic Acid
~1250	C-N Stretch	Pyrazole Ring

## Mass Spectrometry (MS)

MS provides the definitive molecular weight of the compound, confirming its elemental composition.

**Expertise & Causality:** Electrospray ionization (ESI) is the preferred method for this molecule. Its polarity and acidic nature allow it to be readily ionized in either positive mode ( $[M+H]^+$ ) or negative mode ( $[M-H]^-$ ), making it amenable to high-resolution mass analysis for exact mass determination.

#### Detailed Protocol: High-Resolution MS (HRMS-ESI)

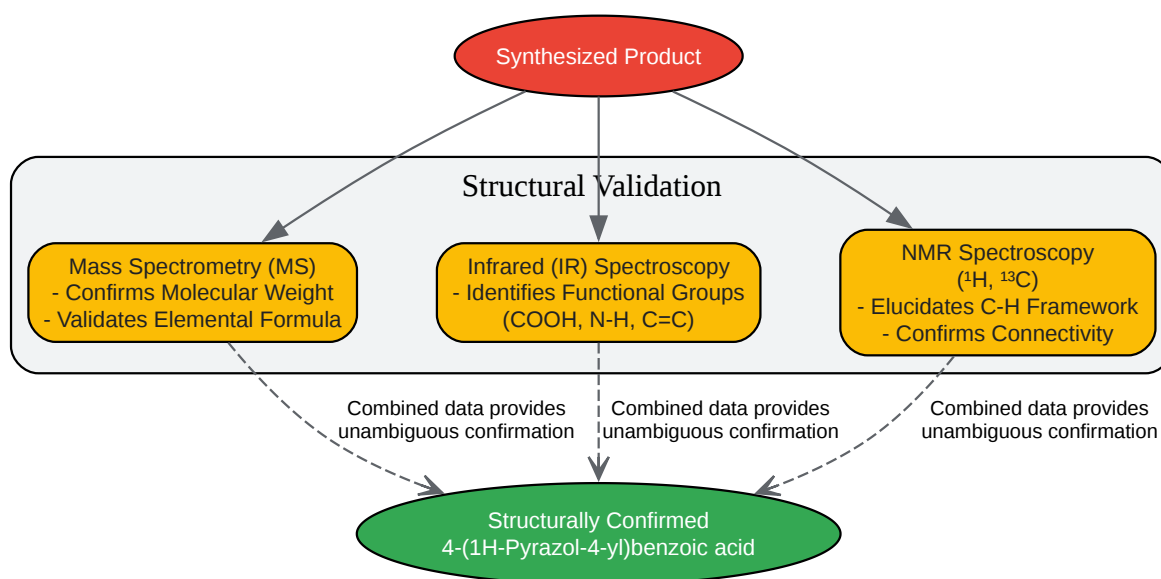
- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Infusion:** Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
- **Acquisition:** Acquire the spectrum in both positive and negative ion modes to observe the protonated ( $[M+H]^+$ ) and deprotonated ( $[M-H]^-$ ) molecular ions.
- **Analysis:** Compare the measured exact mass to the calculated theoretical mass to confirm the elemental formula.

#### Expected Mass Spectrometry Data:

Parameter	Value
Molecular Formula	$C_{10}H_8N_2O_2$
Calculated Exact Mass	188.0586 g/mol
Expected $[M+H]^+$ (ESI+)	m/z 189.0664
Expected $[M-H]^-$ (ESI-)	m/z 187.0513

## Comprehensive Characterization Workflow

The synergy of these techniques provides a self-validating system for structural confirmation.



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Caption: A multi-technique workflow for structural validation.

## Applications and Future Directions

The confirmed structure of **4-(1H-Pyrazol-4-yl)benzoic acid** unlocks its potential in several advanced fields:

- **Drug Discovery:** It serves as a valuable building block for synthesizing more complex molecules targeting a range of diseases.[21][22][23] The pyrazole core is a key component in numerous kinase inhibitors and antibacterial agents.[2]
- **Materials Science:** As a rigid, bifunctional organic linker, it is highly suitable for the synthesis of porous Metal-Organic Frameworks (MOFs). These materials have applications in gas storage (e.g., H<sub>2</sub>), gas separation (e.g., CO<sub>2</sub>/N<sub>2</sub>), and catalysis.[4][5]

This guide establishes a robust and reliable protocol for the synthesis and characterization of **4-(1H-Pyrazol-4-yl)benzoic acid**, ensuring the high fidelity required for demanding research and development applications.



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